DHODH Inhibition: 20,000 nM IC50 for Ethyl 2-(7,8-Dihydroquinolin-5-yl)acetate vs. 9.71 nM for High-Potency Quinoline-Based Brequinar Analog 41
In a DHODH inhibition assay using L-DHO, DUQ, and DCIP as substrates (preincubation 30 min, measurement after 20 min), ethyl 2-(7,8-dihydroquinolin-5-yl)acetate displayed an IC50 of 20,000 nM [1]. In contrast, the quinoline-based brequinar analog 41 (a 4-quinoline carboxylic acid derivative) exhibited an IC50 of 9.71 ± 1.4 nM in a recombinant human DHODH assay [2]. This represents a >2,000-fold difference in potency, definitively positioning the target compound as a weak binder suitable only for control experiments or as an SAR comparator for low-affinity chemotypes.
| Evidence Dimension | DHODH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | Brequinar analog 41 (IC50 = 9.71 ± 1.4 nM) |
| Quantified Difference | >2,000-fold weaker (20,000 nM vs. 9.71 nM) |
| Conditions | Target compound: L-DHO/DUQ/DCIP substrates, 30 min preincubation, 20 min read. Comparator: recombinant human DHODH, standard assay. |
Why This Matters
For procurement, this quantitative gap confirms that ethyl 2-(7,8-dihydroquinolin-5-yl)acetate is not a lead compound but a unique low-affinity reference standard essential for establishing assay windows in DHODH inhibitor screening campaigns.
- [1] BindingDB. CHEMBL3593987 (Ethyl 2-(7,8-dihydroquinolin-5-yl)acetate). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50096144 View Source
- [2] Madak JT, et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J Med Chem. 2018;61(12):5162-5186. View Source
